N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide
CAS No.: 2034461-04-4
Cat. No.: VC7630311
Molecular Formula: C16H24N4O3S
Molecular Weight: 352.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034461-04-4 |
|---|---|
| Molecular Formula | C16H24N4O3S |
| Molecular Weight | 352.45 |
| IUPAC Name | N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(thiophen-3-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C16H24N4O3S/c1-19(2)16(23)20-6-3-12(4-7-20)9-17-14(21)15(22)18-10-13-5-8-24-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,17,21)(H,18,22) |
| Standard InChI Key | DZHRZXLCGUIGHQ-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CSC=C2 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C14H21N3O3S
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Molecular Weight: 311.40 g/mol
Structural Features
The compound features:
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A heterocyclic piperidine moiety, which is often employed in drug design for enhancing bioavailability and receptor binding.
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A thiophene ring, known for its electron-rich aromaticity, which can interact with biological targets through π-stacking or hydrophobic interactions.
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An oxalamide linkage, providing hydrogen bonding sites that may contribute to target specificity.
Synthesis
While specific synthetic routes for this compound are not directly available in the provided data, general strategies for synthesizing similar compounds include:
General Synthetic Approach
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Formation of Piperidine Intermediate:
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Starting with piperidine derivatives, the dimethylcarbamoyl group can be introduced using dimethylcarbamoyl chloride under basic conditions.
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Thiophene Functionalization:
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The thiophene ring can be methylated using alkyl halides or synthesized via cyclization reactions involving sulfur-containing precursors.
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Oxalamide Coupling:
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The final step involves coupling the functionalized piperidine and thiophene moieties using oxalyl chloride or oxalic acid derivatives under amide bond-forming conditions.
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Challenges in Synthesis
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Maintaining regioselectivity during thiophene functionalization.
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Avoiding overreaction of the carbamoyl group during coupling steps.
Pharmacological Applications
Compounds with similar structural motifs have been explored for:
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Antiviral Activity: The oxalamide backbone is known to mimic natural peptide linkages, potentially inhibiting viral enzymes such as proteases or polymerases .
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Anti-inflammatory Properties: Thiophene derivatives have shown promise as inhibitors of inflammatory pathways like 5-lipoxygenase .
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CNS Drug Development: Piperidine-based compounds are widely used in neuropharmacology due to their ability to cross the blood-brain barrier.
Material Science
The presence of both electron-donating (thiophene) and electron-withdrawing groups (carbamoyl) suggests potential applications in organic electronics or as ligands in coordination chemistry.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR for structural elucidation.
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Key signals would include deshielded carbons near the oxalamide group and aromatic protons on the thiophene ring.
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Mass Spectrometry (MS):
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Molecular ion peak at 311 m/z confirming molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for amide bonds (~1650 cm) and thiophene ring (~700–800 cm).
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Comparative Analysis with Related Compounds
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